Molecular Weight and Chlorine Substitution Pattern
(2,3,5,6-Tetrachlorophenyl)boronic acid possesses a molecular weight of 259.71 g/mol with four chlorine substituents at the 2, 3, 5, and 6 positions . This tetrachloro substitution pattern confers greater electron-withdrawing capacity compared to mono-chlorinated (e.g., 4-chlorophenylboronic acid, MW 156.37 g/mol), dichlorinated (e.g., 2,4-dichlorophenylboronic acid, MW 190.82 g/mol), and trichlorinated (e.g., 2,4,6-trichlorophenylboronic acid, MW 225.26 g/mol) phenylboronic acid analogs. The incremental increase in chlorine substitution correlates with enhanced Lewis acidity of the boron center, which directly influences transmetalation rates in Suzuki-Miyaura cross-coupling reactions and the stability of boronate ester intermediates [1].
| Evidence Dimension | Molecular weight and chlorine atom count |
|---|---|
| Target Compound Data | Molecular weight 259.71 g/mol; 4 chlorine atoms at positions 2,3,5,6 |
| Comparator Or Baseline | 4-Chlorophenylboronic acid: MW 156.37 g/mol, 1 Cl; 2,4-Dichlorophenylboronic acid: MW 190.82 g/mol, 2 Cl; 2,4,6-Trichlorophenylboronic acid: MW 225.26 g/mol, 3 Cl |
| Quantified Difference | ΔMW: +103.34 g/mol vs 4-Cl; +68.89 g/mol vs 2,4-diCl; +34.45 g/mol vs 2,4,6-triCl |
| Conditions | Standard calculated molecular weights based on atomic masses (C:12.01, H:1.008, B:10.81, Cl:35.45, O:16.00) |
Why This Matters
Higher molecular weight and greater chlorine content correlate with increased electron deficiency at boron, which alters cross-coupling reactivity and necessitates different catalyst and base selection for optimal yield.
- [1] Hall, D.G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd Edition. Wiley-VCH, 2011. Section on electronic effects of halogen substituents on arylboronic acid reactivity in Suzuki-Miyaura coupling. View Source
